molecular formula C15H23N3O2 B7569650 N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide

N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B7569650
M. Wt: 277.36 g/mol
InChI Key: LIPZLMQEQAJBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with several cases of overdose and death. Despite its potential for abuse, AH-7921 has also been the subject of scientific research due to its unique properties and potential therapeutic applications.

Mechanism of Action

N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide works by binding to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids such as morphine and heroin. This binding results in the activation of the receptor and the release of endogenous opioids, which produces analgesia and other effects.
Biochemical and Physiological Effects
This compound produces several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a sense of euphoria and can lead to addiction and dependence with repeated use.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its potential for abuse and toxicity make it a challenging compound to work with, and caution should be exercised when handling and administering it.

Future Directions

There are several potential future directions for research on N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide, including its use as a therapeutic drug for pain management and opioid addiction, as well as its potential as a tool for studying the mu-opioid receptor and its role in opioid addiction and dependence. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound and its potential for abuse and toxicity.

Synthesis Methods

N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide can be synthesized through a multistep process that involves the reaction of piperonal with nitroethane, followed by reduction to form the intermediate 1-(3,4-methylenedioxyphenyl)-2-nitropropene. This intermediate is then reacted with ethylenediamine to form the final product, this compound.

Scientific Research Applications

N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide has been the subject of several scientific studies due to its potential as an analgesic and its unique properties. One study found that this compound was effective in reducing pain in mice, suggesting that it may have potential as a therapeutic drug for pain management. Another study found that this compound was able to reduce the severity of withdrawal symptoms in rats that were dependent on opioids, indicating that it may have potential as a treatment for opioid addiction.

Properties

IUPAC Name

N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-6-7-17-15(20)13-4-2-8-18(11-13)10-12-3-1-5-14(19)9-12/h1,3,5,9,13,19H,2,4,6-8,10-11,16H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPZLMQEQAJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)O)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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